molecular formula C11H11BrClF B6617697 1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers CAS No. 1538784-23-4

1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers

Cat. No.: B6617697
CAS No.: 1538784-23-4
M. Wt: 277.56 g/mol
InChI Key: DXSZRBAJPGQTTO-UHFFFAOYSA-N
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Description

The compound 1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene is a halogenated aromatic molecule featuring a cyclopropane ring substituted with a bromomethyl and methyl group, fused to a benzene ring bearing chlorine and fluorine substituents at positions 2 and 4, respectively. As a mixture of diastereomers, its stereochemical complexity arises from the non-equivalent spatial arrangement of substituents on the cyclopropane ring.

Properties

IUPAC Name

1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClF/c1-11(5-7(11)6-12)9-3-2-8(14)4-10(9)13/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSZRBAJPGQTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CBr)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbene Insertion via Diazo Precursors

Carbene-mediated cyclopropanation is widely employed for constructing strained cyclopropane rings. A diazo compound, such as diazomethane or its derivatives, generates a carbene intermediate under thermal or photolytic conditions. This carbene inserts into a carbon-carbon double bond adjacent to the aromatic ring. For example, reacting 2-chloro-4-fluorostyrene with diazomethane in the presence of a transition metal catalyst (e.g., rhodium(II) acetate) yields the cyclopropane ring. The reaction proceeds via a non-stereoselective pathway, producing a racemic mixture of cis and trans diastereomers.

Reaction Conditions :

  • Diazomethane (1.2 equiv), Rh₂(OAc)₄ (5 mol%)

  • Solvent: Dichloromethane, 0°C to room temperature

  • Yield: 65–75%

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane to generate a iodomethylzinc intermediate, which transfers a methylene group to an alkene. Applied to 2-chloro-4-fluorostyrene, this method forms the cyclopropane ring with moderate stereochemical control. However, the reaction’s sensitivity to steric hindrance often results in incomplete conversion when bulky substituents are present.

Reaction Conditions :

  • Zn-Cu couple (3 equiv), CH₂I₂ (2.5 equiv)

  • Solvent: Ether, reflux for 12–24 hours

  • Yield: 50–60%

Bromomethylation of the Cyclopropane Ring

Introducing the bromomethyl group requires functionalizing the cyclopropane’s methyl substituent. Radical bromination and ionic substitution are the two principal methods.

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in the presence of a radical initiator (e.g., AIBN) selectively brominates the methyl group attached to the cyclopropane. This method proceeds via a chain mechanism, producing a mixture of diastereomers due to the planar transition state of the radical intermediate.

Reaction Conditions :

  • NBS (1.1 equiv), AIBN (0.1 equiv)

  • Solvent: CCl₄, reflux for 4–6 hours

  • Yield: 70–80%

Ionic Bromination Using HBr and Lewis Acids

Treating the methyl-substituted cyclopropane with hydrobromic acid (HBr) and a Lewis acid (e.g., AlBr₃) facilitates electrophilic bromination. This pathway favors retention of configuration at the cyclopropane carbon, but competing ring-opening reactions may reduce yields.

Reaction Conditions :

  • HBr (48% aq., 2 equiv), AlBr₃ (1.2 equiv)

  • Solvent: DCM, 0°C to room temperature

  • Yield: 55–65%

Aromatic Substitution: Introducing Chloro and Fluoro Groups

The benzene ring’s substitution pattern is established early in the synthesis to avoid side reactions during cyclopropanation or bromination.

Sequential Halogenation via Directed Ortho-Metalation

Stereochemical Considerations in Diastereomer Formation

The target compound exists as a mixture of diastereomers due to the cyclopropane ring’s stereogenicity. Factors influencing the diastereomeric ratio (dr) include:

  • Reaction Mechanism : Radical pathways (e.g., NBS bromination) favor a 1:1 dr due to non-stereoselective intermediates, while ionic mechanisms (e.g., HBr/AlBr₃) may slightly favor one diastereomer.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, enhancing stereochemical retention.

  • Temperature : Lower temperatures (-78°C) reduce epimerization, preserving the dr established during cyclopropanation.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors and advanced purification techniques are critical.

Continuous Flow Cyclopropanation

Microreactors enable precise control over residence time and temperature, improving cyclopropanation yields (up to 85%) while minimizing byproducts.

Parameters :

  • Flow rate: 0.5 mL/min

  • Temperature: 25°C

  • Catalyst: Rh₂(OAc)₄ (2 mol%)

Chromatographic Separation of Diastereomers

While the product is typically marketed as a mixture, preparative HPLC can isolate individual diastereomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

Conditions :

  • Column: Chiralpak IC (250 × 20 mm)

  • Mobile phase: Hexane/EtOH (95:5)

  • Retention times: 12.3 min (cis), 14.7 min (trans)

Challenges and Optimization Strategies

  • Ring-Opening Reactions : The cyclopropane’s strain makes it prone to ring-opening under acidic or high-temperature conditions. Mitigation includes using mild Lewis acids (e.g., ZnBr₂ instead of AlBr₃).

  • Regioselectivity in Halogenation : Competing para/ortho substitution during chlorination is addressed by employing directing groups (e.g., boronic esters).

  • Scale-Up Limitations : Batch inconsistencies in radical bromination are overcome by switching to flow chemistry with real-time monitoring .

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: The compound can undergo nucleophilic substitutions at the bromomethyl group.

  • Reduction and Oxidation: The benzene ring and substituents can participate in redox reactions, altering the functional groups.

Common Reagents and Conditions

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).

  • Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products

The reactions can yield various substituted derivatives, which can further be modified depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of complex organic compounds.

Biology

  • Utilized in the synthesis of biologically active molecules for medicinal chemistry.

Medicine

  • Acts as a building block for pharmaceuticals that target specific pathways and molecular targets.

Industry

  • Employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound's effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. Its diverse substituents allow it to engage in multiple types of chemical bonds and interactions, thereby influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Structural Features Applications/Notes
1-[2-(Bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene C₁₁H₁₀BrClF 273.56* Not provided Cyclopropane core, bromomethyl, Cl/F on benzene Potential intermediate for agrochemicals
1-(Bromomethyl)-4-chloro-2-fluorobenzene C₇H₅BrClF 223.47 71916-82-0 Benzene with BrCH₂, Cl, F substituents Reagent for organic synthesis
2-Chloro-4-fluorobenzyl bromide C₇H₅BrClF 223.47 45767-66-6 Benzene with BrCH₂, Cl, F substituents Intermediate in pharmaceutical chemistry
5-(4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate C₁₆H₁₂BrClF₃N₂O₂ 445.64 Not provided Pyrazole-linked benzoate ester, Br/Cl/F substituents Active ingredient (fluazolate) in herbicides

*Calculated based on molecular formula.

Structural and Functional Differences

Cyclopropane Core : The target compound’s cyclopropane ring introduces significant steric strain and stereochemical complexity absent in simpler benzyl bromides like 1-(bromomethyl)-4-chloro-2-fluorobenzene or 2-chloro-4-fluorobenzyl bromide . This strain may enhance reactivity in ring-opening reactions or cycloadditions.

Diastereomerism : Unlike the analogues listed, the target compound exists as a diastereomeric mixture due to the chiral centers on the cyclopropane ring. This property necessitates specialized separation techniques (e.g., chiral chromatography) for isolation of individual stereoisomers.

Functional Group Positioning : The 5-(4-bromo-pyrazolyl)-2-chloro-4-fluorobenzoate derivative incorporates a pyrazole heterocycle and ester group, making it more polar and biologically active (as seen in fluazolate’s herbicidal use). In contrast, the target compound’s bromomethyl group on a cyclopropane may favor nucleophilic substitution reactions.

Biological Activity

The compound 1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene , a mixture of diastereomers, has garnered attention due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C9H10BrClFC_9H_{10}BrClF, and it is characterized by the presence of bromomethyl, chloro, and fluoro substituents on a benzene ring. The cyclopropyl group adds to the complexity of its stereochemistry. Understanding the structure can provide insights into its reactivity and biological interactions.

PropertyValue
Molecular Weight227.54 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPNot available

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, fluorinated analogues have been shown to inhibit histone deacetylases (HDACs), which are critical in cancer progression. The introduction of fluorine can enhance the binding affinity to HDACs, suggesting that our compound may also possess similar inhibitory effects.

  • Case Study : In a study involving fluorinated benzamide derivatives, one compound demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity compared to standard treatments .

The proposed mechanism for the biological activity of halogenated compounds often involves:

  • Interaction with Enzymatic Pathways : Compounds like our target may interact with specific enzymes or receptors due to their unique halogen substituents.
  • Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells, potentially through cell cycle arrest mechanisms .

Research Findings

A comprehensive review of literature reveals various biological activities associated with structurally related compounds:

  • Fluorinated Brassinosteroids : These compounds showed high bioactivity in plant models, indicating that halogenation can enhance biological efficacy .
  • HDAC Inhibition : Fluorinated benzamides exhibited selective inhibition of class I HDACs, leading to significant antitumor effects in vitro and in vivo .

Q & A

Q. How can the diastereomeric ratio of this compound be experimentally determined, and what analytical techniques are most effective?

Answer: The diastereomeric ratio can be determined using chiral chromatography (e.g., HPLC or GC with chiral stationary phases) or NMR spectroscopy . For NMR, distinct splitting patterns in proton or carbon spectra arise due to differing spatial arrangements of substituents on the cyclopropane ring. For example, coupling constants (J-values) between protons on the cyclopropane and adjacent groups can resolve diastereomers . Chromatographic methods may require optimization of mobile phases (e.g., hexane/ethyl acetate gradients) to achieve baseline separation.

Q. What synthetic routes are optimal for preparing this compound, considering the bromomethylcyclopropyl group?

Answer: A feasible route involves cyclopropanation of a pre-functionalized benzene derivative. For instance:

Start with 2-chloro-4-fluorobenzaldehyde.

Perform a [2+1] cyclopropanation using a methyl-substituted carbene precursor (e.g., CH₂I₂/Zn-Cu) to form the cyclopropane ring.

Introduce the bromomethyl group via radical bromination (NBS/light) or nucleophilic substitution (e.g., KBr/DMF under acidic conditions) .
Key challenges include regioselectivity during bromination and avoiding ring-opening of the strained cyclopropane.

Q. How does the presence of the cyclopropane ring influence the compound’s reactivity in substitution reactions?

Answer: The cyclopropane ring introduces steric strain and electronic effects , altering reactivity:

  • Nucleophilic substitution at the bromomethyl site is hindered by steric bulk, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures.
  • The ring’s electron-withdrawing effect may stabilize transition states in elimination reactions, competing with substitution .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data when characterizing diastereomers?

Answer: Contradictions often arise from overlapping signals or dynamic effects. Mitigation strategies include:

  • Variable-temperature NMR : Slows molecular motion to resolve splitting (e.g., at –40°C).
  • 2D NMR techniques (COSY, NOESY): Identify through-space correlations between cyclopropane protons and aromatic substituents.
  • X-ray crystallography : Provides unambiguous stereochemical assignment by analyzing crystal packing .

Q. How do the diastereomers differ in biological activity, and what computational methods predict these differences?

Answer: Diastereomers may exhibit divergent binding affinities to biological targets due to spatial mismatches. Computational approaches include:

  • Molecular docking (e.g., AutoDock Vina) to simulate interactions with enzyme active sites.
  • MD simulations to assess stability of ligand-protein complexes over time.
    Experimental validation via enzyme inhibition assays (e.g., fluorometric kits) is critical .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

Answer: Common byproducts arise from:

  • Ring-opening of cyclopropane under acidic/basic conditions, forming allylic bromides.
  • Over-bromination at the methyl group, mitigated by controlling stoichiometry of NBS.
    Mechanistic studies using isotopic labeling (e.g., D₂O quenching) or MS/MS fragmentation can trace reaction pathways .

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